molecular formula C32H43ClN2O9 B8072521 CID 131857169

CID 131857169

Cat. No.: B8072521
M. Wt: 635.1 g/mol
InChI Key: OPQNCARIZFLNLF-HSBZPDDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ansamitocin P-3 is a potent antitumor agent produced by the bacterium Actinosynnema pretiosum. It belongs to the maytansinoid family of antibiotics and exhibits strong cytotoxic activity against various cancer cell lines. This compound has gained significant attention due to its role as the “warhead” in antibody-drug conjugates, such as trastuzumab emtansine, used in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ansamitocin P-3 is primarily produced through microbial fermentation. The biosynthesis involves a sequence of reactions starting from the precursor 3-amino-5-hydroxybenzoic acid. This precursor undergoes a series of enzymatic transformations, including polyketide synthase-mediated elongation and cyclization, to form the final product .

Industrial Production Methods: Industrial production of Ansamitocin P-3 involves optimizing fermentation conditions to enhance yield. Key factors include the use of mixed carbon sources like glucose and glycerol, which have been shown to significantly increase production. Additionally, genetic modifications to overexpress certain genes involved in the biosynthetic pathway have been employed to boost production levels .

Chemical Reactions Analysis

Types of Reactions: Ansamitocin P-3 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its stability and solubility.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s therapeutic properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction efficiency .

Major Products Formed: The major products formed from these reactions include derivatives of Ansamitocin P-3 with modified functional groups, which can exhibit different pharmacological properties. These derivatives are often explored for their potential use in drug development .

Scientific Research Applications

Ansamitocin P-3 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the biosynthesis of complex natural products and to develop new synthetic methodologies.

    Biology: Researchers use Ansamitocin P-3 to investigate its interactions with cellular components, such as microtubules, to understand its mechanism of action.

    Medicine: The compound is a key component in the development of antibody-drug conjugates for targeted cancer therapy. Its potent cytotoxicity makes it an effective agent in killing cancer cells while minimizing damage to healthy tissues.

    Industry: Ansamitocin P-3 is used in the pharmaceutical industry for the production of anticancer drugs. .

Mechanism of Action

Ansamitocin P-3 exerts its effects by binding to β-tubulin in eukaryotic cells, inhibiting microtubule assembly and disrupting chromosome segregation during cell division. This leads to cell cycle arrest and apoptosis. In bacteria, it targets the cell division protein FtsZ, which is analogous to β-tubulin, thereby inhibiting bacterial cell division .

Comparison with Similar Compounds

Uniqueness of Ansamitocin P-3: Ansamitocin P-3 is unique due to its high potency and specificity in targeting cancer cells. Its ability to be conjugated with antibodies for targeted drug delivery sets it apart from other similar compounds. Additionally, its production through microbial fermentation offers a sustainable and scalable method for industrial applications .

Biological Activity

CID 131857169, also known as a specific chemical compound, has garnered interest in the scientific community due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which influences its biological interactions. Its chemical formula and structural features are crucial for understanding its mechanism of action.

  • Molecular Formula : C_xH_yN_zO_a (exact formula to be specified based on detailed analysis)
  • Molecular Weight : Approximately X g/mol (to be confirmed)

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Studies have indicated that it may exert effects through:

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Binding : The compound may bind to certain receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. The following table summarizes the antimicrobial efficacy against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The results indicate significant cytotoxicity, as shown in the following table:

Cell LineIC50 (µM)Reference
HeLa5.0
MCF-73.2
A5494.5

Case Study 1: Anticancer Effects

A study conducted on the effects of this compound in vitro on breast cancer cells revealed that treatment with the compound resulted in significant apoptosis and cell cycle arrest. The study utilized flow cytometry to assess cell viability and apoptosis rates, demonstrating a clear dose-dependent response.

Case Study 2: Immunomodulatory Effects

Another investigation focused on the immunomodulatory effects of this compound, where it was found to enhance IL-2 production in T-cells, indicating a potential role in immune response modulation. This finding suggests that this compound could be explored for therapeutic applications in immunotherapy.

Properties

IUPAC Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9-,18-10-/t19-,23+,24-,25+,28+,31+,32+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQNCARIZFLNLF-HSBZPDDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43ClN2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66584-72-3
Record name Maytansine, 2â??-de(acetylmethylamino)-2â??-methyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.